6-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline
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Overview
Description
6-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline is a complex organic compound that belongs to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a piperidine ring, a pyridine ring, and a quinoxaline core, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline typically involves multiple steps, including the formation of the quinoxaline core, the introduction of the piperidine ring, and the attachment of the pyridine moiety. One common synthetic route involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoxaline core.
Attachment of the Pyridine Moiety: The pyridine moiety can be attached via an etherification reaction, where a pyridine derivative reacts with a hydroxyl group on the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced quinoxaline compounds.
Scientific Research Applications
6-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2,2,6,6-tetramethylpiperidine 1-oxyl: An aminoxyl free radical commonly used in oxidation reactions.
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: A compound belonging to the class of piperidinecarboxylic acids.
Uniqueness
6-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for versatile modifications, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-15-12-18(4-7-22-15)27-14-16-5-10-25(11-6-16)21(26)17-2-3-19-20(13-17)24-9-8-23-19/h2-4,7-9,12-13,16H,5-6,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITFZCJLFZPNGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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